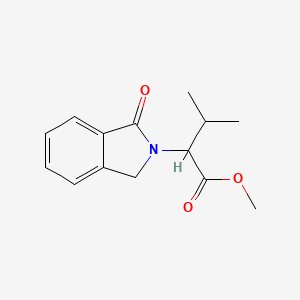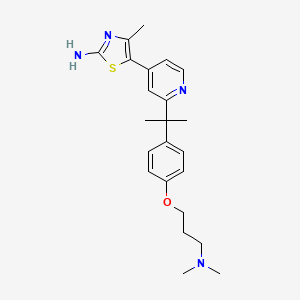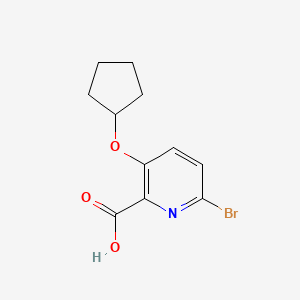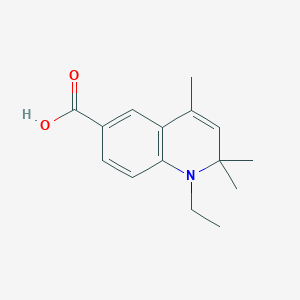
methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Descripción general
Descripción
Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MMIB and has a molecular formula of C16H19NO4. MMIB is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
Synthesis of 3,3-Disubstituted Isobenzofuranone
Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is used in the synthesis of 3,3-disubstituted isobenzofuranone . This compound is synthesized by a tandem addition/cyclization reaction to methyl 2-acetylbenzoate in the presence of dimethyl malonate, under basic conditions .
Synthesis of 3,3-Disubstituted Isoindolinone
This compound is also used in the synthesis of 3,3-disubstituted isoindolinone . The synthesis is achieved by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .
Bioreduction of N-Methyl-3-Oxo-3-(Thiophen-2-Yl) Propanamide
Methyl 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoate is used in the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide . This process is carried out using whole cells of Rhodotorula glutinis .
Production of (S)-Duloxetine
The bioreduction process mentioned above results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug.
Investigation of Reaction Feasibility
The compound is used in experiments to investigate the feasibility of the reaction between methyl 2-acetylbenzoate and dimethyl malonate . These experiments are conducted both under solvent-free conditions and in acetonitrile .
Development of New Catalytic Systems
Methyl 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoate is used in the development of new catalytic systems . These systems are developed by synthetic chemists for efficient asymmetric reduction to achieve chiral alcohols from the corresponding ketones in a single step .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as lenalidomide, a derivative of thalidomide, are known to target ubiquitin e3 ligase cereblon
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structure and properties of similar compounds, it might interact with its targets by binding to them and inducing changes in their function .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and immune response .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have various effects, including inducing cell cycle arrest, promoting apoptosis, and modulating immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
methyl 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12(14(17)18-3)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODDLWWXJYKFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)




![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)




![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)

